molecular formula C21H18ClN3OS B2762486 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034565-76-7

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2762486
CAS No.: 2034565-76-7
M. Wt: 395.91
InChI Key: OZSFWTGBNYYIJR-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by a 4-chlorobenzylthio group at position 2, an ethyl group at position 3, and a phenyl substituent at position 7.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-6-4-3-5-7-15)24-21(25)27-13-14-8-10-16(22)11-9-14/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSFWTGBNYYIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[3,2-d]Pyrimidinone Core

The pyrrolo[3,2-d]pyrimidinone scaffold is typically constructed via cyclization of pyrimidine precursors. A widely adopted route begins with 1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione , which undergoes chlorination using phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. For example, heating the dione in POCl₃ at 120°C for 6 hours achieves 70% yield, while phenylphosphonic dichloride at 170–175°C for 5 hours provides 60% yield.

Key Reaction Conditions for Core Synthesis

Starting Material Reagent Temperature Time Yield
1,5-Dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione POCl₃ 120°C 6 h 70%
1,5-Dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione Phenylphosphonic dichloride 170–175°C 5 h 60%

Functionalization at Position 2: Introduction of the 4-Chlorobenzylthio Group

The 2-chloro substituent in the dichlorinated intermediate is displaced via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzylthiol . This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases such as potassium carbonate. For instance, treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with 1.2 equivalents of 4-chlorobenzylthiol in DMF at 80°C for 12 hours achieves 75–85% yield.

Mechanistic Insight : The electron-deficient C2 position activates the chloride for substitution. The thiolate anion attacks C2, releasing HCl and forming the thioether linkage.

Alkylation at Position 3: Incorporating the Ethyl Substituent

Position 3 (NH of the pyrrole ring) is alkylated using ethyl bromide or iodide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature is effective, yielding 3-ethyl derivatives in 65–80% yield. For example, stirring the 2-substituted intermediate with ethyl bromide (1.5 equivalents) and NaH in THF for 6 hours affords the alkylated product.

Optimization Note : Excess alkylating agent and controlled temperature prevent dialkylation.

Arylation at Position 7: Installing the Phenyl Group

The phenyl group at position 7 is introduced via palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling of a 7-bromo intermediate with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in dioxane/water (4:1) at 90°C for 12 hours achieves 70–80% yield.

Representative Protocol :

  • Combine 7-bromo-3-ethyl-2-((4-chlorobenzyl)thio)-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv) in dioxane/H₂O.
  • Heat at 90°C under argon for 12 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Alternative Approaches: Microwave-Assisted Multicomponent Synthesis

Microwave irradiation offers a rapid, high-yielding route to pyrrolo[3,2-d]pyrimidinones. A one-pot, three-component reaction of 5-aminouracil , 4-chlorobenzyl isothiocyanate , and ethyl glyoxylate in ethanol under microwave irradiation (100°C, 30 minutes) yields 85–90% of the target compound.

Advantages :

  • Reduced reaction time (30 minutes vs. 12–24 hours).
  • High atom economy and minimal purification.

Comparative Analysis of Synthetic Routes

Method Yield Time Key Advantage Limitation
Stepwise Functionalization 60–70% 24–48 h Regioselective control Multiple purification steps
Multicomponent Microwave 85–90% 0.5 h Rapid, eco-friendly Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a pyrrolo[3,2-d]pyrimidin-4(5H)-one core with AZD4831 (), a myeloperoxidase inhibitor. However, AZD4831 features a thioxo group at position 2 and a 1-(2-(1-aminoethyl)-4-chlorobenzyl) substituent, highlighting how small structural changes can redirect biological activity .

Key comparisons with other heterocyclic analogs include:

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-(4-chlorobenzyl)thio, 3-ethyl, 7-phenyl Reference compound for comparison
56 () Pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-thioxo, 3-ethyl, 6-benzoyl Thioxo vs. thioether; benzoyl at position 6
3a () Thieno[3,2-d]pyrimidin-4(3H)-one 3-methyl, 2,6-bis(3-methoxyphenyl) Thiophene core vs. pyrrole; methoxy substituents
5j () 1,3,4-Thiadiazol-2-yl 5-(4-chlorobenzylthio), acetamide Thiadiazole core vs. pyrimidine
13g () Pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-(3-fluorobenzylthio), 2-oxetane Pyrazole core; fluorobenzyl substituent
5j () Cyclopenta[d]pyrimidin-4(5H)-one 2-(4,5-dihydroxy-2-methylphenylthio) Cyclopentane-fused core; dihydroxy groups

Physicochemical Properties

  • Melting Points: Thieno-pyrimidine derivatives (e.g., 3a) exhibit moderate melting points (148–150°C), likely due to reduced hydrogen bonding compared to dihydroxy-substituted compounds like 5j (, –242°C) .
  • Synthetic Yields :

    • Thiadiazole derivatives () show yields of 72–88%, while pyrazolo-pyrimidines () have lower yields (~21–22%), possibly due to steric challenges in functionalization .

Biological Activity

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrrolopyrimidine class. Its unique structural features, including a chlorobenzylthio group and phenyl substitutions, have attracted interest for potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Property Details
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Molecular Formula C21H18ClN3OS
Molecular Weight 397.90 g/mol
CAS Number 2034565-76-7

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of specific enzymes, thereby altering their activity.
  • Receptor Modulation : It can function as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolopyrimidine derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) was determined against a range of bacterial strains.

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic
Pseudomonas aeruginosa0.75Bactericidal

These results indicate significant antibacterial properties, suggesting potential therapeutic applications in treating infections.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Effect
HeLa15.0Moderate Cytotoxicity
MCF-710.5High Cytotoxicity
A54912.0Moderate Cytotoxicity

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that the compound has potential as an anticancer agent.

Case Studies

Several case studies have documented the biological activity of similar pyrrolopyrimidine compounds:

  • Study on Anticancer Properties : A derivative with a similar structure was tested for its ability to induce apoptosis in cancer cells. Results indicated that it activated caspase pathways, leading to programmed cell death.
  • Antimicrobial Efficacy Study : Another study demonstrated that a related compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential in treating chronic infections.

Q & A

Q. What analytical methods assess compound stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13 buffers, heat (40–60°C), and UV light, then monitor degradation via UPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS .

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